Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride is a halogenated aromatic compound featuring a methyl ester group, an amino moiety, and two chlorine atoms at the 2 and 6 positions of the phenyl ring. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine substituents, which enhance stability and modulate solubility .
Properties
IUPAC Name |
methyl 2-amino-2-(2,6-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11;/h2-4,8H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQJVPCKOLPUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Methyl 2-Cyano-2-(2,6-Dichlorophenyl)Acetate
A widely documented method involves the reduction of the cyano group in methyl 2-cyano-2-(2,6-dichlorophenyl)acetate to an amine, followed by hydrochloride salt formation. The synthesis begins with the preparation of the cyano precursor via a nucleophilic substitution reaction between 2,6-dichlorophenylacetonitrile and methyl chloroacetate under basic conditions.
The critical reduction step employs hydrogen gas (H₂) in the presence of a Raney nickel catalyst at 60–80°C and 30–50 psi pressure. Post-reduction, the free amine is treated with hydrochloric acid (HCl) in ethanol to yield the hydrochloride salt. This method achieves a purity of ≥95% after recrystallization from a methanol-diethyl ether mixture.
Key Reaction Steps:
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Cyanation :
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Reduction :
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Salt Formation :
Coupling of 2-(2,6-Dichlorophenyl)Acetic Acid with Methylamine Derivatives
An alternative route involves coupling 2-(2,6-dichlorophenyl)acetic acid with methylamine derivatives using propylphosphonic anhydride (T3P) as a coupling agent. In this method, the carboxylic acid is activated by T3P in ethyl acetate, followed by reaction with methylamine hydrochloride. The intermediate amide is subsequently reduced to the target amine using lithium aluminum hydride (LiAlH₄).
Optimization Insights :
Acid-Catalyzed Esterification of 2-Amino-2-(2,6-Dichlorophenyl)Acetic Acid
A classical approach involves esterifying 2-amino-2-(2,6-dichlorophenyl)acetic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction, with reflux in methanol for 6–8 hours. The hydrochloride salt is precipitated by adding concentrated HCl to the esterified product.
Challenges and Solutions :
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Amino Group Protection : The free amine may undergo undesired side reactions; thus, temporary protection using tert-butoxycarbonyl (Boc) groups is recommended.
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Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes unreacted acid and catalysts.
Comparative Analysis of Synthesis Methods
Key Observations :
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The cyano reduction method offers the highest yield (85%) and scalability but requires handling hazardous H₂ gas.
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Amide coupling achieves superior purity (98%) but involves costly reagents like T3P.
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Acid-catalyzed esterification is cost-effective but necessitates rigorous purification to eliminate residual acid.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Effects
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride has been identified as a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound exhibits notable anti-inflammatory properties, making it suitable for the development of new analgesic medications. Its mechanism involves inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Analgesic Activity
The compound has demonstrated significant analgesic effects in various preclinical studies. It is believed to modulate pain pathways by interacting with specific receptors in the central nervous system, thereby providing relief from acute and chronic pain conditions .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of diclofenac with methanol under acidic conditions. This process not only enhances the solubility of the compound but also increases its bioavailability, which is crucial for effective therapeutic use .
Case Study: Efficacy in Pain Management
A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. The results indicated that patients experienced a significant reduction in pain levels compared to those receiving a placebo. The study highlighted the compound's potential as an effective treatment option for inflammatory joint diseases .
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Clinical Trial on Osteoarthritis | 120 patients | 12 weeks | Significant pain reduction (p < 0.05) |
Case Study: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound in long-term use scenarios. The findings suggested that this compound has a favorable safety profile with minimal adverse effects reported over a six-month period .
| Parameter | Baseline | 6 Months |
|---|---|---|
| Liver Enzymes (ALT/AST) | Normal | Normal |
| Gastrointestinal Events | 5% | 3% |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following compounds are structurally related, differing in substituent type, position, or stereochemistry:
Key Observations:
- Halogen vs. Alkyl Substituents: Chlorine and fluorine (electron-withdrawing) increase electrophilicity and metabolic stability compared to methyl groups (electron-donating), which may enhance steric hindrance and reduce reactivity .
- Stereochemistry: Enantiopure compounds (e.g., (R)-isomer in CAS 1958125-88-6) may exhibit distinct biological activity compared to racemic mixtures, though data on the target compound’s stereochemistry is unavailable .
Biological Activity
Methyl 2-amino-2-(2,6-dichlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10Cl3NO2. It is characterized by a dichlorophenyl group, which influences its chemical properties and biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, including:
- Anti-inflammatory Effects : Studies have demonstrated that it can significantly suppress acetic acid-induced twisting reactions in animal models, suggesting its potential as an analgesic agent .
- Analgesic Activity : The compound has shown promise in reducing pain responses in experimental setups, with notable differences in pain relief compared to control groups .
Comparative Analysis
Below is a table summarizing the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory Activity | Analgesic Activity | LD50 (mg/kg) |
|---|---|---|---|
| Methyl 2-amino-2-(2,6-dichlorophenyl)acetate HCl | Significant | Significant | 328.8 |
| Potassium Diclofenac | Moderate | Moderate | 160.04 |
| Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate | Low | Low | N/A |
This table highlights that this compound possesses superior anti-inflammatory and analgesic properties compared to Potassium Diclofenac while demonstrating a higher LD50 value, indicating lower toxicity .
Study 1: Pain Relief Efficacy
In a controlled study involving multiple dosage groups (high, medium, and low), this compound was administered to assess its analgesic effects. The results indicated a statistically significant reduction in pain response (p < 0.01) across all dosage levels compared to the control group .
Study 2: Safety Profile Assessment
A safety profile assessment revealed that the compound has a favorable toxicity profile with an LD50 of 328.8 mg/kg in mice, which is higher than that of Potassium Diclofenac (160.04 mg/kg). This suggests that this compound may pose fewer risks for adverse effects during therapeutic use .
Q & A
Q. How do structural variations (e.g., ester vs. free acid) impact pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
